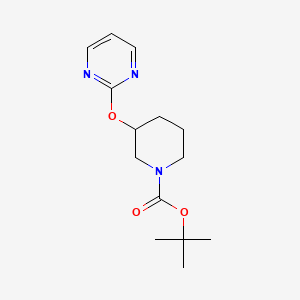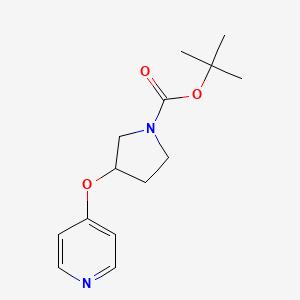
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as 4-MPO, is an organic compound with a wide range of scientific applications. It is an important synthetic intermediate in the pharmaceutical and agrochemical industries and is used in the synthesis of a variety of biologically active compounds. 4-MPO is also a useful building block for the synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and pyridines, which are used in the development of new drugs and agrochemicals.
Scientific Research Applications
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific applications. It is used as a starting material for the synthesis of a variety of biologically active compounds. It is also used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and pyridines. 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is also used in the synthesis of drugs and agrochemicals.
Mechanism of Action
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a versatile organic compound with a range of applications in scientific research. Its mechanism of action is based on its ability to react with a variety of other organic compounds. The Ullmann reaction involves the coupling of an aryl halide with an aryl amine in the presence of a copper catalyst. The Heck reaction involves the coupling of an aryl halide with an alkenyl halide in the presence of a palladium catalyst. The Negishi coupling reaction involves the coupling of an aryl halide with an organozinc compound in the presence of a palladium catalyst.
Biochemical and Physiological Effects
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has no known direct biochemical or physiological effects. However, it is used as a starting material for the synthesis of a variety of biologically active compounds, which can have direct biochemical and physiological effects. For example, 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is used in the synthesis of drugs and agrochemicals, which can have direct biochemical and physiological effects on the body.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for use in lab experiments. It is a versatile organic compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods, including the Ullmann reaction, the Heck reaction, and the Negishi coupling reaction. It is also a useful building block for the synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and pyridines.
However, there are some limitations to the use of 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments. It has no known direct biochemical or physiological effects and is therefore not suitable for testing the direct effects of compounds on the body. Additionally, the synthesis of 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be difficult and time-consuming, and the reaction conditions must be carefully controlled in order to obtain the desired product.
Future Directions
There are a number of potential future directions for the use of 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in scientific research. It can be used as a starting material for the synthesis of a variety of biologically active compounds, such as drugs and agrochemicals. It can also be used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and pyridines. Additionally, 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be used in the synthesis of polymers, dyes, and other materials. Finally, 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be used in the development of new materials with novel physical, chemical, and biological properties.
Synthesis Methods
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized by a variety of methods, including the Ullmann reaction, the Heck reaction, and the Negishi coupling reaction. The Ullmann reaction involves the coupling of an aryl halide with an aryl amine in the presence of a copper catalyst. The Heck reaction involves the coupling of an aryl halide with an alkenyl halide in the presence of a palladium catalyst. The Negishi coupling reaction involves the coupling of an aryl halide with an organozinc compound in the presence of a palladium catalyst.
properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-9-16(10-8-13)22-12-15(11-17(22)23)19-20-18(21-24-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWMBHPQADVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)
![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)
![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6527589.png)
![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B6527598.png)
![N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B6527603.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6527613.png)
![ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527623.png)
![5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6527631.png)